molecular formula C16H20FNO3 B11835830 tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate

tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate

Cat. No.: B11835830
M. Wt: 293.33 g/mol
InChI Key: HEQDQFCTQZVKRG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate typically involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate can then be further reacted to form the desired carbamate. Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

tert-Butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include bases like LDA, NEt3, and t-BuOK, as well as electrophiles such as RCOCl and RCHO . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate involves its interaction with molecular targets through its carbamate group. This group can form stable complexes with proteins and other biomolecules, influencing their function and stability . The pathways involved often include the formation of carbamate intermediates and their subsequent reactions with various biological molecules .

Properties

Molecular Formula

C16H20FNO3

Molecular Weight

293.33 g/mol

IUPAC Name

tert-butyl N-[(4R)-4-(4-fluorophenyl)-4-hydroxybut-2-ynyl]-N-methylcarbamate

InChI

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18(4)11-5-6-14(19)12-7-9-13(17)10-8-12/h7-10,14,19H,11H2,1-4H3/t14-/m0/s1

InChI Key

HEQDQFCTQZVKRG-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CC#C[C@@H](C1=CC=C(C=C1)F)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC#CC(C1=CC=C(C=C1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.